2,6-dimethylphenyl 4-chlorobenzenesulfonate
Description
2,6-Dimethylphenyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of aryl sulfonate esters. These compounds are known for their versatility in organic synthesis and their bioactive properties. The compound has a molecular formula of C14H13ClO3S and a molecular weight of 296.77 g/mol .
Properties
IUPAC Name |
(2,6-dimethylphenyl) 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3S/c1-10-4-3-5-11(2)14(10)18-19(16,17)13-8-6-12(15)7-9-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHXRMTZKRAIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylphenyl 4-chlorobenzenesulfonate can be achieved through iron-catalyzed cross-coupling reactions. One common method involves the reaction of 2,6-dimethylphenyl magnesium bromide with 4-chlorobenzenesulfonyl chloride in the presence of an iron catalyst and urea ligands . The reaction typically proceeds under mild conditions, making it environmentally friendly and sustainable.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cross-coupling reactions using similar reagents and catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 4-chlorobenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Cross-Coupling Reactions: Palladium or iron catalysts are employed along with organoboron reagents or Grignard reagents
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
2,6-Dimethylphenyl 4-chlorobenzenesulfonate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethylphenyl 4-chlorobenzenesulfonate in chemical reactions involves the activation of the sulfonate ester group, which facilitates nucleophilic attack or cross-coupling. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in cross-coupling reactions, the compound acts as an electrophile, forming a new carbon-carbon bond with the nucleophilic partner .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenyl 4-chlorobenzenesulfonate
- Naphthalen-2-yl 4-chlorobenzenesulfonate
Uniqueness
2,6-Dimethylphenyl 4-chlorobenzenesulfonate is unique due to its steric hindrance provided by the two methyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of sterically demanding molecules .
Biological Activity
2,6-Dimethylphenyl 4-chlorobenzenesulfonate is a compound of interest in medicinal chemistry due to its unique biological properties and versatility as a synthetic intermediate. Its potential applications range from serving as a protecting group in organic reactions to functioning as an electrophile in cross-coupling reactions. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that illustrate its significance.
This compound can be characterized by its molecular formula C_{14}H_{13ClO_3S and has notable spectral data:
- 1H NMR (400 MHz, CDCl3) : δ 7.91 (d, J = 8.7 Hz, 2H), 7.55 (d, J = 8.7 Hz, 2H), 7.10–7.00 (m, 3H), 2.13 (s, 6H).
- 13C NMR (100 MHz, CDCl3) : δ 147.56, 140.93, 135.93, 132.20, 129.76, 129.63, 129.49, 127.06.
- HRMS (ESI/Q-TOF) : m/z: [M + Na]+ calculated for C14H13ClO3SNa: 319.0172 found: 319.0171 .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study focusing on sulfonate esters demonstrated their effectiveness against various bacterial strains, suggesting that the sulfonate group enhances biological activity by increasing solubility and reactivity.
Cross-Coupling Reactions
A significant application of this compound is in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. In a study evaluating the efficiency of various aryl sulfonates as coupling partners, it was found that electronically neutral and electron-rich aryl sulfonates like this compound yielded excellent results under optimized conditions (up to 98% yield) when coupled with Grignard reagents . This highlights not only its synthetic utility but also its stability under reaction conditions.
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| 2,6-Dimethylphenyl 4-chlorobenzoate | >98 | Fe(acac)3 (5 mol%), DMI (600 mol%), THF (0.15 M) |
| Other Aryl Sulfonates | Varies | Similar conditions as above |
Discussion
The biological activity of this compound is closely tied to its chemical structure and reactivity patterns observed in synthetic applications. The sulfonate group not only serves functional purposes in organic synthesis but also enhances the compound's interaction with biological systems.
Further studies are warranted to explore the full spectrum of biological activities associated with this compound, particularly focusing on its potential therapeutic applications in antimicrobial and anticancer treatments.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
